3-Hydroxyprop-2-enoyl fluoride
Description
3-Hydroxyprop-2-enoyl fluoride (C₃H₃FO₂) is a fluorinated enol ester characterized by a hydroxyl group (-OH) and a fluoride (-F) substituent on adjacent carbons within an α,β-unsaturated carbonyl framework. Its molecular structure confers unique acidity (from the hydroxyl group) and electrophilicity (from the acyl fluoride moiety), which influence its stability and reactivity under varying conditions.
Properties
CAS No. |
345312-11-0 |
|---|---|
Molecular Formula |
C3H3FO2 |
Molecular Weight |
90.05 g/mol |
IUPAC Name |
3-hydroxyprop-2-enoyl fluoride |
InChI |
InChI=1S/C3H3FO2/c4-3(6)1-2-5/h1-2,5H |
InChI Key |
NBLPKHREBCOIGG-UHFFFAOYSA-N |
Canonical SMILES |
C(=CO)C(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyprop-2-enoyl fluoride typically involves the fluorination of 3-hydroxyprop-2-enoyl chloride using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of 3-Hydroxyprop-2-enoyl fluoride may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyprop-2-enoyl fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 3-fluoropropanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluorine atom under mild conditions.
Major Products:
Oxidation: Formation of 3-fluoroprop-2-enal or 3-fluoroprop-2-enoic acid.
Reduction: Formation of 3-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxyprop-2-enoyl fluoride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxyprop-2-enoyl fluoride involves its reactivity with various biological and chemical targets. The fluorine atom’s high electronegativity influences the compound’s reactivity, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-hydroxyprop-2-enoyl fluoride, a comparative analysis with structurally analogous compounds is provided below.
Table 1: Comparative Analysis of 3-Hydroxyprop-2-enoyl Fluoride and Analogues
Key Findings
Electrophilic Reactivity: 3-Hydroxyprop-2-enoyl fluoride’s acyl fluoride group is less reactive than 3-phenylprop-2-enoyl chloride’s acyl chloride due to the stronger C-F bond (vs. C-Cl). However, its fluoride moiety can still act as a leaving group in nucleophilic substitutions, albeit slower than chlorides . The hydroxyl group in 3-hydroxyprop-2-enoyl fluoride introduces acidity (pKa ~3–4), enabling deprotonation under basic conditions, a feature absent in the non-hydroxylated 3-phenylprop-2-enoyl chloride.
Structural Complexity and Stability: 3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate has a bulkier aromatic structure, reducing its reactivity compared to the smaller, more electrophilic fluorinated and chlorinated analogues. Its ester group is hydrolytically stable under neutral conditions but reactive in acidic/basic environments.
Safety and Handling: Acyl fluorides like 3-hydroxyprop-2-enoyl fluoride require precautions against hydrofluoric acid (HF) release during hydrolysis, necessitating PPE and ventilation . In contrast, acyl chlorides (e.g., 3-phenylprop-2-enoyl chloride) pose acute toxicity risks due to HCl release and higher reactivity .
Synthetic Utility :
- Fluorinated analogues are pivotal in introducing fluorine into organic molecules (e.g., pharmaceuticals), leveraging fluorine’s electronegativity to modulate bioavailability . Chlorinated variants are preferred in high-yield acylations due to faster kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
